Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is a chemical compound with the molecular formula C10H18ClNO3. It is a derivative of propanoic acid and features a cyclohexyl group, an amino group, and a methyl ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride typically involves the reaction of cyclohexanone with methyl 2-amino-3-oxopropanoate in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Hydrochloric acid acts as a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes:
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the purity and quality of the final product
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
Oxidation: Produces cyclohexyl ketones or carboxylic acids.
Reduction: Yields cyclohexyl alcohols or amines.
Substitution: Results in various substituted cyclohexyl derivatives
Scientific Research Applications
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-phenyl-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate hydrochloride
Uniqueness
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its phenyl-substituted analogs. This uniqueness can result in different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-3-cyclohexyl-3-oxopropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7;/h7-8H,2-6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZUCWUZFAWJOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)C1CCCCC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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